Ethyl 5-bromoimidazo[1,5-a]pyridine-1-carboxylate is a heterocyclic compound belonging to the imidazo[1,5-a]pyridine family. It is characterized by the presence of a bromine atom at the 5-position of the imidazo ring and an ethyl ester group attached to the 1-position of the pyridine ring. This compound is recognized for its unique chemical properties and is utilized in various scientific research applications, including medicinal chemistry and material science .
The synthesis of Ethyl 5-bromoimidazo[1,5-a]pyridine-1-carboxylate typically involves cyclization reactions of appropriate precursors. A common synthetic route includes:
The industrial production of this compound mirrors laboratory synthesis but is executed on a larger scale using automated reactors. Precise control over reaction parameters ensures high yield and purity. The compound's purity is often verified through analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry .
Ethyl 5-bromoimidazo[1,5-a]pyridine-1-carboxylate has a complex molecular structure characterized by:
The predicted density of Ethyl 5-bromoimidazo[1,5-a]pyridine-1-carboxylate is approximately 1.60 g/cm³, with a predicted pKa value of around 2.28, indicating its acidic character in solution .
Ethyl 5-bromoimidazo[1,5-a]pyridine-1-carboxylate can undergo several types of chemical reactions:
Common reagents for these reactions include:
Major products from these reactions include various substituted imidazo[1,5-a]pyridines and their derivatives .
The mechanism of action for Ethyl 5-bromoimidazo[1,5-a]pyridine-1-carboxylate largely depends on its application in medicinal chemistry. It may function as an enzyme inhibitor by binding to the active site of specific enzymes, thereby blocking their activity. The presence of both the bromine atom and the ethyl ester group significantly influences its binding affinity and specificity towards target enzymes .
Ethyl 5-bromoimidazo[1,5-a]pyridine-1-carboxylate exhibits several notable physical properties:
The chemical properties include:
Safety data indicates that it may cause harm if swallowed or if it comes into contact with skin or eyes, necessitating appropriate handling precautions during laboratory use .
Ethyl 5-bromoimidazo[1,5-a]pyridine-1-carboxylate has diverse applications across several scientific fields:
The construction of the imidazo[1,5-a]pyridine scaffold requires precise molecular orchestration. A patented methodology employs ethyl bromopyruvate in a tandem reaction with 2-aminopyridine derivatives under mild conditions, achieving cyclization and carboxylate introduction simultaneously [10]. This reaction proceeds via nucleophilic displacement where the pyridine nitrogen attacks the carbonyl carbon of ethyl bromopyruvate, followed by intramolecular cyclization. Crucially, the reaction temperature (60-80°C) and solvent selection (ethanol or DMF) significantly impact yields, with optimal performance observed at 78% yield when conducted under nitrogen atmosphere [10].
Alternative approaches utilize α-amino acids as cyclization catalysts, where decarboxylative aromatization drives ring closure. This strategy enables access to the core structure without metal catalysts, though electron-deficient substrates require microwave assistance (100-120°C) to achieve practical reaction rates [10]. Recent advances demonstrate that gold(I) complexes catalyze the cycloisomerization of propargylamine derivatives, offering atom-economical access to the imidazo[1,5-a]pyridine framework with regioselectivity >95% [10].
Table 1: Comparative Analysis of Core Assembly Methods
Methodology | Reagents/Conditions | Yield Range | Regioselectivity |
---|---|---|---|
Ethyl bromopyruvate cyclization | Ethanol, 80°C, 12h | 70-78% | Specific for 1-carboxylate |
Decarboxylative aromatization | L-Proline, DMSO, 100°C | 55-65% | Moderate control |
Gold-catalyzed cycloisomerization | Ph₃PAuNTf₂, DCE, rt | 82-90% | Excellent (>95%) |
Position-selective bromination at the C5 position presents distinct challenges due to the electron density distribution within the heterocyclic system. Electrophilic bromination using bromine (Br₂) in acetic acid predominantly yields 5-bromo derivatives when performed at 0-5°C, leveraging the inherent nucleophilicity of the pyridine ring’s C5 position [8]. This regioselectivity arises from frontier molecular orbital interactions, where C5 exhibits the highest electron density in computational models (Mulliken charge: -0.32) [10].
N-Bromosuccinimide (NBS) offers superior selectivity under radical conditions. When initiated by AIBN in acetonitrile at reflux, NBS delivers C5-brominated products with >90% regiochemical fidelity, avoiding undesirable dibromination [8]. This method’s scalability is evidenced by kilogram-scale production with consistent purity (>97% HPLC), though rigorous exclusion of moisture is essential to suppress succinimide hydrolysis byproducts [6]. For late-stage functionalization, directed ortho-metalation (DoM) strategies employ LDA at -78°C followed by bromine quench, enabling bromination of pre-assembled ethyl imidazo[1,5-a]pyridine-1-carboxylate with 85% efficiency [10].
The orthogonal reactivity of the bromine and carboxylate moieties enables parallel diversification pathways. Palladium-catalyzed cross-couplings transform the C5-bromo substituent into diverse functional groups: Suzuki reactions (aryl/heteroaryl), Sonogashira couplings (alkynes), and Buchwald-Hartwig aminations (amines) proceed efficiently at 0.5-2 mol% catalyst loading [4] [6]. Computational studies (logP 2.27-3.09) predict enhanced membrane permeability for biaryl derivatives, making them prime candidates for bioisosteric replacement in drug discovery [4].
Simultaneously, the ethyl carboxylate undergoes facile transformation:
Table 2: Derivative Libraries via Chemodivergent Pathways
Reaction Site | Transformation | Key Reagents | Application Scope |
---|---|---|---|
C5-Bromine | Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl scaffolds for kinase inhibitors |
C5-Bromine | Sonogashira coupling | PdCl₂(PPh₃)₂, CuI, NEt₃ | Fluorescent probes |
Ethyl carboxylate | Amidation | HATU, DIPEA, R-NH₂ | Protease-resistant peptide mimics |
Ethyl carboxylate | Carbamate formation | NaN₃, diphenylphosphoryl azide | Carbamate prodrugs |
Industrial-scale manufacturing leverages solid-phase synthesis to circumvent solubility limitations and streamline purification. Aminomethyl polystyrene resin anchors the imidazo[1,5-a]pyridine core through the N2 nitrogen, enabling sequential C5 bromination (using polymer-supported Br⁺ reagents) and carboxylate alkylation [4] [6]. This approach achieves 92% purity with residual metal contaminants <10 ppm, meeting pharmaceutical-grade standards. Automated continuous flow systems enhance reproducibility: residence time controllers regulate bromination kinetics (5 min at 100°C vs. 12h batch), while in-line FTIR monitors esterification completion [6].
Process intensification strategies integrate reaction and workup steps. For example, microfluidic hydrogenation modules reduce ethyl 5-nitroimidazo[1,5-a]pyridine-1-carboxylate to the amine intermediate, which undergoes diazotization-bromination in tandem without isolation [4]. Cold-chain logistics (-20°C transport) stabilize brominated intermediates against thermal degradation during large-scale distribution [6]. These advancements reduce production costs by 40% compared to batch methodologies while maintaining >99.5% regiochemical consistency across 500-kg batches [4].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: